2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a fluorophenyl group, and a tolyl group, making it structurally diverse and a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves a multi-step process:
Formation of Imidazole Core: : The imidazole core can be synthesized by a condensation reaction between a 1,4-dicarbonyl compound and an amine, followed by cyclization.
Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced via an electrophilic aromatic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.
Attachment of Tolyl Group: : The tolyl group is attached through a Friedel-Crafts alkylation reaction.
Thioether Formation: : This step involves the reaction of the imidazole derivative with a thiol to form the thioether linkage.
Acylation: : Finally, the product is acylated with phenylacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods would involve optimizing these steps for scalability. This might include the use of continuous flow reactors for better control of reaction conditions and yields, or employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, especially at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target the aromatic rings or the imidazole ring under specific conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Reducing agents might include sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Reagents such as halogens (e.g., bromine, chlorine) and various electrophiles are typically used under mild acidic or basic conditions.
Major Products Formed from These Reactions
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced aromatic rings or imidazole derivatives.
Substitution: : Various halogenated or alkylated derivatives.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has diverse applications:
Chemistry: : As a model compound for studying reaction mechanisms and the effects of different substituents on the imidazole ring.
Biology: : Potential as a bioactive molecule for studying interactions with biological targets.
Medicine: : Investigation of its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: : Use in the synthesis of more complex organic compounds, possibly in agrochemicals or materials science.
Mechanism of Action
The compound's mechanism of action would depend on its application. Generally:
Molecular Targets: : Likely interacts with proteins or enzymes, given the imidazole ring's known ability to coordinate with metal ions and participate in hydrogen bonding.
Pathways Involved: : Could involve inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can be compared to other imidazole-based compounds, such as:
1-(4-fluorophenyl)-5-methyl-1H-imidazole
2-(1H-imidazol-2-ylthio)-N-phenylacetamide
4-(4-fluorophenyl)-2-phenylthio-1H-imidazole
There you have it. Anything else about this fascinating compound that you'd like to dive into?
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-13-11-19(25)12-14-21)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXQNLPDXZVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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